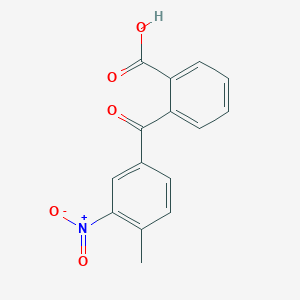

2-(4-Methyl-3-nitrobenzoyl)benzoic acid

Descripción general

Descripción

2-(4-Methyl-3-nitrobenzoyl)benzoic acid, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzoic acid and is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Nitration Processes in Organic Chemistry : The research conducted by Arient et al. (1967) on the nitration of various benzoylbenzoic acids, including 2-(4-Methyl-3-nitrobenzoyl)benzoic acid, contributes significantly to the understanding of nitration processes in organic chemistry. These findings are particularly relevant in the context of synthesizing nitrobenzoylbenzoic acids and their derivatives, which have numerous applications in dye production and other areas of organic synthesis (Arient, Šlosar, Štěrba, & Obruba, 1967).

Polyaniline Doping : The study by Amarnath and Palaniappan (2005) introduces a novel class of dopants for polyaniline, including benzoic acid and substituted benzoic acids like this compound. These substances are used to enhance the electrical conductivity of polyaniline, making them useful in the development of conductive polymers for various technological applications (Amarnath & Palaniappan, 2005).

Synthesis of Cardiotonic Drugs : In the pharmaceutical industry, compounds like this compound are utilized in the synthesis of cardiotonic drugs. Lomov's (2019) work on developing synthetic approaches for compounds used in the resynthesis of Sulmazole and Isomazole, highlights the importance of such chemical intermediates in drug manufacturing (Lomov, 2019).

Spectroscopic and Computational Analysis : Studies like the one conducted by Pramanik, Dey, and Mukherjee (2019) on benzoic acid derivatives, including those structurally similar to this compound, provide valuable insights into the electronic structure and molecular interactions of these compounds. This research is crucial in fields like material science and nanotechnology, where understanding molecular properties is key to developing new materials and technologies (Pramanik, Dey, & Mukherjee, 2019).

Luminescence Sensitization in Chemistry : The research by Viswanathan and Bettencourt-Dias (2006) on thiophenyl-derivatized nitrobenzoic acid ligands, which are similar in structure to this compound, showcases their potential in sensitizing the luminescence of rare earth ions. This has implications in the fields of optical materials and sensors, where such luminescent compounds are used (Viswanathan & Bettencourt-Dias, 2006).

Anti-Leishmanial Drug Development : The synthesis and characterization of nitroaromatic compounds, including those structurally related to this compound, have been explored by Dias et al. (2015). Their research into the anti-leishmanial properties of these compounds contributes to the development of new treatments for leishmaniasis, a significant tropical disease (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

Propiedades

IUPAC Name |

2-(4-methyl-3-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(20)21)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUODQSMSGPNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332587 | |

| Record name | SBB023381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15247-71-9 | |

| Record name | SBB023381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

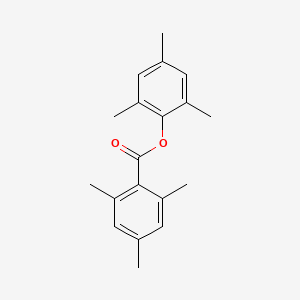

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclopentane-1,9'-fluorene]](/img/structure/B3047938.png)

![Benzo[b]thiophene-3-acetamide](/img/structure/B3047959.png)